N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
This compound belongs to the benzothiazole class, characterized by a 5,6-dimethylbenzo[d]thiazol-2-yl scaffold linked to a piperidine-2-carboxamide moiety modified with a thiophen-2-ylsulfonyl group. The thiophene sulfonyl group may enhance metabolic stability and solubility compared to simpler substituents, while the piperidine ring could influence receptor binding through conformational flexibility .
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S3/c1-12-10-14-16(11-13(12)2)27-19(20-14)21-18(23)15-6-3-4-8-22(15)28(24,25)17-7-5-9-26-17/h5,7,9-11,15H,3-4,6,8H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFHFLRCMIJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzo[d]thiazole moiety, a piperidine ring, and a thiophenesulfonyl group. The synthesis typically involves multi-step reactions including:
- Formation of the benzo[d]thiazole : Achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes.
- Piperidine attachment : The benzo[d]thiazole intermediate is reacted with piperidine derivatives.
- Introduction of the thiophene moiety : This is accomplished by coupling with thiophene-containing reagents.
Synthetic Route Example
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Cyclization | 2-Aminothiophenol + Aldehyde |
| 2 | Substitution | Benzo[d]thiazole + Piperidine |
| 3 | Coupling | Piperidinyl derivative + Thiophene reagent |
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar benzothiazole derivatives against various bacterial strains, suggesting that this compound may possess comparable properties.
Table: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Benzothiazole Derivative A | 250 | 98 |
| Benzothiazole Derivative B | 100 | 99 |
| This compound | TBD | TBD |
The proposed mechanism of action involves:
- DNA Intercalation : The benzo[d]thiazole moiety may intercalate into DNA, disrupting replication and transcription.
- Receptor Modulation : The piperidine ring could interact with neurotransmitter receptors, influencing their activity.
- Oxidative Stress Pathway : The thiophene component may participate in redox reactions that affect cellular oxidative stress.
Study on Antitubercular Activity
Recent research focused on the synthesis of new benzothiazole derivatives for antitubercular applications demonstrated that modifications to the benzothiazole structure can enhance activity against Mycobacterium tuberculosis. The study reported several synthesized compounds with moderate to high efficacy, indicating that this compound could similarly be effective against resistant strains.
Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis revealed that specific substitutions on the benzothiazole and piperidine rings significantly affect biological activity. Compounds with electron-withdrawing groups showed enhanced potency against bacterial targets.
Table: SAR Analysis Summary
| Substitution Position | Group Type | Effect on Activity |
|---|---|---|
| 5,6-Dimethyl | Alkyl | Increased potency |
| Thiophenesulfonyl | Sulfonamide | Enhanced solubility |
| Piperidine Ring | Basic amine | Improved receptor binding |
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound vs. Antidepressant Acetamide Derivatives ()
- Acetamide Derivatives (e.g., 3g, 3h): Structure: Central acetamide linker with 4-substituted piperazine/piperidine groups (e.g., 4-chlorobenzyl in 3g). Synthesis: Reflux of 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide with piperazine/piperidine derivatives in acetone . Key Differences: The target compound replaces the acetamide linker with a carboxamide and introduces a thiophene sulfonyl group. Sulfonylation likely requires additional steps, enhancing steric bulk and electronic effects compared to simpler chlorobenzyl/dimethylaminoethyl substituents in 3g/3h .
Target Compound vs. Antitumor Urea/Benzamide Derivatives ()
- Urea Derivatives (e.g., 6c): Structure: Urea linkage (-NH-C(O)-NH-) between benzothiazole and phenyl groups. Activity: Antitumor, likely through kinase inhibition or apoptosis induction .
Benzamide Derivatives (e.g., 3c) :
- Structure : Direct benzamide linkage (C(O)-NH-) without piperidine/sulfonyl modifications.
- Synthesis : Reaction of benzoyl chloride with 5,6-dimethylbenzo[d]thiazol-2-amine .
- Key Differences : The target’s piperidine-2-carboxamide introduces conformational constraints and basicity, while the sulfonyl group may improve solubility and membrane permeability .
Target Compound vs. Thiazolidinedione Derivatives ()
- GB22: Structure: Thiazolidinedione (TZD) warhead linked via acetamide to the benzothiazole. Activity: Binds histone targets, suggesting epigenetic modulation . Key Differences: The TZD moiety in GB22 is a known PPARγ agonist motif, whereas the target’s sulfonylpiperidine group may favor alternative targets (e.g., serotonin transporters or kinases) .
Pharmacological and ADME Profiles
Antidepressant Analogs (3a-3h) :
- Activity : Reduced immobility time in murine tail suspension tests at 40 mg/kg, comparable to fluoxetine .
- ADME : Predicted CNS activity via QikProp, with moderate blood-brain barrier permeability (e.g., 3a: logBB = -0.8) .
- Inference : The target compound’s sulfonyl group may enhance metabolic stability but reduce CNS penetration due to increased polarity .
Antitumor Analogs (6c, 3c) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
